molecular formula C11H18O3 B15122853 Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B15122853
M. Wt: 198.26 g/mol
InChI Key: ZFKDATVQTZKSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound primarily used as a catalyst, reagent, or intermediate in organic synthesis . It is known for its unique bicyclo[1.1.1]pentane structure, which imparts specific properties that make it valuable in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of tert-butanol with cyclopentane carboxylate under suitable reaction conditions . This process can be carried out in both laboratory and industrial settings, with the latter often involving optimized conditions for large-scale production. The reaction conditions usually include the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, its unique bicyclo[1.1.1]pentane structure provides steric hindrance and electronic effects that influence reactivity. The tert-butoxy group can act as a protecting group or a leaving group, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which impart different reactivity and applications. The uniqueness of this compound lies in its specific tert-butoxy group, which provides distinct steric and electronic properties that can be leveraged in various chemical processes.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxy]bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-9(2,3)14-11-5-10(6-11,7-11)8(12)13-4/h5-7H2,1-4H3

InChI Key

ZFKDATVQTZKSHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC12CC(C1)(C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.